molecular formula C15H24N6O3 B12488050 N~2~-cyclohexyl-5-nitro-N~4~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine

N~2~-cyclohexyl-5-nitro-N~4~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine

Cat. No.: B12488050
M. Wt: 336.39 g/mol
InChI Key: UYSGBIHZRWFTAF-UHFFFAOYSA-N
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Description

N2-CYCLOHEXYL-5-NITRO-N4-(OXOLAN-2-YLMETHYL)PYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with the molecular formula C10H15N5O2. It is known for its unique structure, which includes a cyclohexyl group, a nitro group, and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-CYCLOHEXYL-5-NITRO-N4-(OXOLAN-2-YLMETHYL)PYRIMIDINE-2,4,6-TRIAMINE typically involves multiple stepsThe oxolan-2-ylmethyl group is then added through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N2-CYCLOHEXYL-5-NITRO-N4-(OXOLAN-2-YLMETHYL)PYRIMIDINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

N2-CYCLOHEXYL-5-NITRO-N4-(OXOLAN-2-YLMETHYL)PYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-CYCLOHEXYL-5-NITRO-N4-(OXOLAN-2-YLMETHYL)PYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-CYCLOHEXYL-5-NITRO-N4-(OXOLAN-2-YLMETHYL)PYRIMIDINE-2,4,6-TRIAMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H24N6O3

Molecular Weight

336.39 g/mol

IUPAC Name

2-N-cyclohexyl-5-nitro-4-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C15H24N6O3/c16-13-12(21(22)23)14(17-9-11-7-4-8-24-11)20-15(19-13)18-10-5-2-1-3-6-10/h10-11H,1-9H2,(H4,16,17,18,19,20)

InChI Key

UYSGBIHZRWFTAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=C(C(=N2)NCC3CCCO3)[N+](=O)[O-])N

Origin of Product

United States

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